Cyclopentadecanone, 3-methylene-
Description
Contextual Significance of Macrocyclic Ketones
Macrocyclic ketones are a class of organic compounds characterized by a large ring structure (typically containing 12 or more atoms) that includes a ketone functional group (a carbonyl group bonded to two carbon atoms). thegoodscentscompany.com These compounds are of significant interest in chemistry for several reasons. Many naturally occurring macrocyclic ketones exhibit potent biological activities and are used as pharmaceuticals. A prominent application of macrocyclic ketones is in the fragrance industry, where they are valued for their strong and persistent musk odors. The large ring size of these molecules imparts unique conformational properties that influence their chemical reactivity and biological interactions. thegoodscentscompany.com
Historical Development of Synthetic Approaches
The synthesis of macrocyclic compounds, in general, has historically been a significant challenge for organic chemists. A primary obstacle is overcoming the entropic penalty of bringing two reactive ends of a long chain together to form a large ring, a process known as macrocyclization. thegoodscentscompany.com Early methods, such as those developed by Ruzicka, who first elucidated the structure of muscone (B1676871), often resulted in very low yields due to the competing polymerization reactions. thegoodscentscompany.com To favor the desired intramolecular ring-closure, high-dilution techniques were employed to minimize intermolecular reactions. thegoodscentscompany.com
Over the decades, numerous synthetic strategies have been developed to improve the efficiency of macrocyclization. These include:
Acyloin condensation : A reductive coupling of diesters to form cyclic α-hydroxy ketones.
Ring-closing metathesis (RCM) : A powerful method using catalysts (like the Grubbs catalyst) to form cyclic alkenes, which can then be converted to the desired macrocyclic ketones.
Ring expansion methods : Techniques that start with a smaller, more accessible ring and systematically insert atoms to achieve the desired macrocyclic structure. One such strategy involves an electrophilic halogen-mediated semipinacol rearrangement.
Current Research Landscape for Cyclopentadecanone (B167302), 3-methylene-
An extensive search of current chemical literature and databases reveals a lack of specific research focused on "Cyclopentadecanone, 3-methylene-". There are no readily available studies detailing its synthesis, spectroscopic data, or potential applications. Research in the field of large-ring ketones continues to be active, with efforts directed towards developing more efficient and stereoselective synthetic methods for known valuable compounds like Muscone and discovering new macrocyclic structures with interesting properties. However, "Cyclopentadecanone, 3-methylene-" does not appear to be a current target of significant scientific investigation.
Due to the absence of data, no detailed research findings or data tables for "Cyclopentadecanone, 3-methylene-" can be presented.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94561-99-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-methylidenecyclopentadecan-1-one |
InChI |
InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h1-14H2 |
InChI Key |
QBQWSIJFJSWCAE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopentadecanone, 3 Methylene
Strategies for Macrocyclization
The formation of large rings is often thermodynamically and kinetically challenging. Overcoming these hurdles requires specialized techniques that favor intramolecular reactions over competing intermolecular polymerization.
Intramolecular Condensation Reactions
Intramolecular condensation reactions are a cornerstone of macrocycle synthesis. These reactions involve the formation of a carbon-carbon bond within a single molecule to close the ring.
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com This method is particularly effective for creating five- and six-membered rings, but its application to larger rings, such as the fifteen-membered ring of Cyclopentadecanone (B167302), 3-methylene-, is more challenging. wikipedia.orggoogle.com The reaction mechanism involves the deprotonation of an α-carbon to an ester, forming an enolate which then attacks the other ester carbonyl group in an intramolecular fashion. libretexts.org The driving force for this reaction is often the formation of a stable enolate of the resulting β-keto ester. chemistrysteps.com For macrocyclization, high-dilution conditions are typically employed to favor the intramolecular pathway.
The general mechanism for a Dieckmann condensation is as follows:
A base abstracts an α-proton from one of the ester groups to form an enolate.
The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.
An alkoxide is eliminated, forming the cyclic β-keto ester.
Table 1: Key Features of Dieckmann Condensation for Macrocyclization
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular Claisen Condensation |
| Reactant | Diester |
| Product | Cyclic β-keto ester |
| Catalyst | Base (e.g., sodium alkoxide) |
| Key Challenge | Favoring intramolecular cyclization over intermolecular polymerization for large rings. |
Intramolecular aldol (B89426) reactions provide another powerful route to cyclic compounds. wikipedia.org In this reaction, an enolate of a ketone or aldehyde reacts with another carbonyl group within the same molecule. wikipedia.org For the synthesis of a precursor to Cyclopentadecanone, 3-methylene-, a dicarbonyl compound would be required. The reaction is typically base-catalyzed and leads to the formation of a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. youtube.comchemistrysteps.com The formation of five- and six-membered rings is generally favored. wikipedia.orgchemistrysteps.com An enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone has been explored in the synthesis of (R)-muscone, a related compound. chemicalbook.com
A general mechanism for an intramolecular aldol cyclization involves:
Formation of an enolate at one of the α-carbons.
Intramolecular attack of the enolate on the other carbonyl group.
Protonation to yield a cyclic β-hydroxy ketone.
Dehydration (often under heating) to give a cyclic α,β-unsaturated ketone.
Table 2: Comparison of Intramolecular Aldol vs. Dieckmann Condensation
| Feature | Aldol Cyclization | Dieckmann Condensation |
|---|---|---|
| Starting Material | Dialdehyde or Diketone | Diester |
| Initial Product | β-Hydroxy Carbonyl | β-Keto Ester |
| Final Product (optional) | α,β-Unsaturated Carbonyl | - |
| Ring Size Preference | 5- and 6-membered rings wikipedia.orgchemistrysteps.com | 5- and 6-membered rings wikipedia.org |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of ring sizes, including macrocycles. wikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to form a new double bond within a diene, closing the ring and releasing a small volatile alkene like ethylene. wikipedia.orgnih.gov RCM has been successfully applied to the synthesis of fragrant macrocycles and natural products. nih.govrsc.org For instance, the synthesis of (R)-(-)-Muscone, a closely related compound, has been achieved using RCM as a key step. chemicalbook.comnih.gov The success of RCM in macrocyclization is often attributed to the high efficiency and functional group tolerance of modern catalysts. ox.ac.uk
Table 3: Key Aspects of Ring-Closing Metathesis (RCM)
| Aspect | Description |
|---|---|
| Reaction Type | Olefin Metathesis |
| Reactant | Diene |
| Product | Cycloalkene and a volatile byproduct (e.g., ethylene) |
| Catalysts | Ruthenium-based (e.g., Grubbs' catalysts), Molybdenum-based |
| Advantages | High functional group tolerance, applicable to a wide range of ring sizes. wikipedia.org |
Acyloin Condensation Procedures
The acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxyketone, also known as an acyloin. organic-chemistry.orgwikipedia.org The intramolecular version of this reaction is a classic and effective method for synthesizing large rings, often providing good to excellent yields for rings of 10 members or more. wikipedia.orgwiley.com The reaction is typically carried out in an aprotic solvent under inert conditions. wikipedia.org In the context of synthesizing macrocyclic ketones, the resulting acyloin can be reduced to the corresponding ketone. google.comorganicreactions.org This method has been historically important in the synthesis of muscone (B1676871) and other macrocyclic ketones. chemicalbook.com
The general steps for an intramolecular acyloin condensation are:
Reductive coupling of a diester using metallic sodium.
Formation of an α-hydroxyketone (acyloin).
Subsequent reduction of the acyloin to the desired macrocyclic ketone. google.com
Table 4: Yields of Intramolecular Acyloin Condensation by Ring Size
| Ring Size | Typical Yield |
|---|---|
| 5- and 6-membered | High (80-85%) wikipedia.org |
| 4-, 7-, 10-, and 11-membered | Moderate (50-60%) wikipedia.org |
| 8- and 9-membered | Poor to Modest (30-40%) wikipedia.org |
| 12-membered and higher | Good to Excellent (>70%) wikipedia.org |
Electrochemical Synthesis Routes for Macrocyclic Alkanones
Electrochemical methods offer a unique approach to synthesis, often providing milder reaction conditions and avoiding the use of harsh reagents. youtube.com In the realm of macrocycle synthesis, electrochemical reactions can be employed to facilitate ring formation. For example, the synthesis of (R)-muscone's absolute configuration was established through an electrolytic method involving the monomethyl ester of tridecanedioic acid and β-methylglutaric acid. chemicalbook.com Electrochemical methods can be used to generate reactive intermediates in a controlled manner, which can then undergo intramolecular reactions to form the desired macrocyclic product. This approach holds promise for greener and more efficient synthetic routes. youtube.com
Stereoselective Synthesis of Cyclopentadecanone, 3-methylene-
Information regarding the stereoselective synthesis of Cyclopentadecanone, 3-methylene- is not available in the reviewed scientific literature.
There are no documented studies on the application of asymmetric hydrogenation techniques for the synthesis of Cyclopentadecanone, 3-methylene-.
There is no specific information on the development of chiral catalysts for the enantioselective synthesis of Cyclopentadecanone, 3-methylene-.
No diastereoselective methodologies for the synthesis of Cyclopentadecanone, 3-methylene- have been reported.
Convergent and Divergent Synthetic Pathways
Specific convergent or divergent synthetic pathways for Cyclopentadecanone, 3-methylene- are not described in the available literature.
The intramolecular condensation of 2,15-Hexadecanedione is reported to yield isomers of 3-methyl-cyclopentadecenone, not Cyclopentadecanone, 3-methylene-. mdpi.comresearchgate.net
Utilizing Precursors for Cyclopentadecanone, 3-methylene-
Approaches from Cyclododecanone (B146445) Derivatives
The expansion of a 12-membered ring to a 15-membered ring is a key strategy in the synthesis of Cyclopentadecanone, 3-methylene-. One of the well-established methods involves a three-carbon ring expansion of cyclododecanone. This transformation can be achieved through various chemical reactions, often involving the introduction of a three-carbon side chain followed by a ring-enlargement step.
A common approach begins with the reaction of cyclododecanone with a suitable three-carbon building block. For instance, the reaction with allyl bromide in the presence of a strong base can introduce an allyl group at the α-position to the carbonyl group. Subsequent manipulation of this side chain, such as through hydroboration-oxidation to form a primary alcohol, sets the stage for the ring expansion. The resulting hydroxyl group can be converted to a leaving group, and under appropriate conditions, a pinacol-type rearrangement can be induced to expand the ring from twelve to fifteen carbons.
Another strategy involves the use of diazomethane (B1218177) or related reagents for ring expansion. While effective, the hazardous nature of diazomethane has led to the development of safer alternatives. One such alternative is the use of trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst. This method allows for a controlled one-carbon insertion, which can be repeated to achieve the desired ring size.
The choice of reagents and reaction conditions is crucial for achieving high yields and selectivity in these ring expansion reactions. The development of new catalysts and methodologies continues to be an active area of research to improve the efficiency and practicality of these synthetic routes.
Biosynthesis-Inspired Routes and Fatty Acid Derivatives
Nature often provides inspiration for elegant and efficient synthetic strategies. The biosynthesis of macrocyclic compounds, such as muscone, has spurred the development of biomimetic approaches for the synthesis of Cyclopentadecanone, 3-methylene-. These routes often utilize readily available fatty acids as starting materials, mimicking the biological pathways that construct large-ring systems from linear precursors.
One such approach involves the cyclization of long-chain ω-hydroxy fatty acids. For example, 15-hydroxypentadecanoic acid can be cyclized to form the corresponding lactone, which can then be converted to Cyclopentadecanone. The key challenge in this approach is to achieve high-yielding macrolactonization, as intermolecular polymerization can be a significant side reaction. Various methods have been developed to promote intramolecular cyclization, including high-dilution techniques and the use of specific activating agents and catalysts.
Another biosynthesis-inspired strategy is the use of olefin metathesis. This powerful reaction allows for the formation of carbon-carbon double bonds and has been successfully applied to the synthesis of macrocycles. A long-chain diene, derived from a fatty acid, can undergo ring-closing metathesis (RCM) to form a large-ring cycloalkene. Subsequent functional group manipulations can then convert the cycloalkene into the target molecule, Cyclopentadecanone, 3-methylene-. The development of highly active and selective ruthenium-based catalysts has been instrumental in the success of this approach.
These biosynthesis-inspired routes offer a more sustainable alternative to traditional synthetic methods, as they often start from renewable feedstocks and can be more atom-economical.
Green Chemistry Principles in Cyclopentadecanone, 3-methylene- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.org The application of these principles to the synthesis of Cyclopentadecanone, 3-methylene- is crucial for developing environmentally responsible manufacturing processes.
Sustainable Feedstock Utilization
A key aspect of green chemistry is the use of renewable rather than depleting raw materials. In the context of Cyclopentadecanone, 3-methylene- synthesis, this translates to a shift away from petroleum-based starting materials towards bio-based feedstocks. plasticseurope.org
Fatty acids, derived from plant oils and animal fats, represent a prime example of a sustainable feedstock. researchgate.net As discussed in the biosynthesis-inspired routes, these linear molecules can be transformed into macrocyclic ketones through various chemical strategies. The use of fatty acids not only reduces the reliance on fossil fuels but also aligns with the principles of a circular economy. plasticseurope.org Research is ongoing to develop efficient and cost-effective methods for the conversion of a wide range of fatty acids into valuable chemical products. researchgate.net
Another promising area is the utilization of biomass-derived platform chemicals. Lignocellulosic biomass, for instance, can be processed to yield a variety of chemical building blocks that can potentially be used in the synthesis of macrocyclic compounds. researchgate.net The development of biorefineries and integrated chemical processes will be essential for realizing the full potential of biomass as a sustainable feedstock for the chemical industry.
The mass balance approach is a methodology that allows for the tracking of sustainable materials through complex production systems, enabling the attribution of renewable feedstocks to specific end products in a transparent and auditable manner. plasticseurope.org
Table 1: Comparison of Feedstocks for Cyclopentadecanone, 3-methylene- Synthesis
| Feedstock | Type | Advantages | Disadvantages |
| Cyclododecanone | Petroleum-based | Established technology | Non-renewable, potential price volatility |
| Fatty Acids | Renewable | Bio-based, potentially lower carbon footprint | Can require multi-step conversions |
| Biomass | Renewable | Abundant, potential for diverse chemical products | Conversion technologies are still under development |
Environmentally Benign Catalyst Systems
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. researchgate.net The development of environmentally benign catalyst systems is a cornerstone of green chemistry, aiming to replace hazardous and polluting reagents with safer and more sustainable alternatives. researchgate.net
Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages in terms of green chemistry. researchgate.net They can be easily separated from the reaction mixture and reused, reducing waste and simplifying product purification. The use of solid acid catalysts, for example, can replace corrosive and hazardous liquid acids in various transformations. Research into novel solid catalysts, including zeolites, clays, and supported metal oxides, is an active area of investigation for the synthesis of fine chemicals. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another powerful tool for green synthesis. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are derived from renewable resources. The application of lipases for the esterification and transesterification of fatty acids, and oxidoreductases for selective oxidation reactions, are examples of how biocatalysis can be integrated into the synthesis of macrocyclic compounds.
The use of alternative reaction media, such as water or ionic liquids, can also contribute to a greener synthetic process. mdpi.comdocumentsdelivered.com Water is a non-toxic, non-flammable, and inexpensive solvent, and conducting reactions in water can often simplify downstream processing. mdpi.com Ionic liquids, which are salts that are liquid at or near room temperature, have unique solvent properties and can often be recycled, reducing solvent waste. mdpi.com
Table 2: Examples of Environmentally Benign Catalyst Systems
| Catalyst Type | Example | Application in Macrocycle Synthesis | Green Chemistry Advantages |
| Homogeneous Catalyst | Grubbs' Catalyst | Ring-Closing Metathesis | High activity and selectivity, low catalyst loading |
| Heterogeneous Catalyst | Zeolites | Isomerization, cracking | Recyclable, easy separation, reduces waste |
| Biocatalyst | Lipase | Esterification, transesterification | Mild reaction conditions, high selectivity, renewable |
| Organocatalyst | Proline | Aldol and Mannich reactions | Metal-free, often biodegradable, low toxicity |
Chemical Reactivity and Transformation of Cyclopentadecanone, 3 Methylene
Oxidation Reactions of the Ketone Moiety
A primary oxidative transformation for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com
For 3-methylene-cyclopentadecanone, the Baeyer-Villiger oxidation would be expected to yield a 16-membered unsaturated lactone. The reaction's regioselectivity—which of the two α-carbons the oxygen atom inserts next to—is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the more substituted carbon has a higher tendency to migrate. organic-chemistry.org In this case, the two α-carbons are the C2 (CH₂) and the C15 (CH₂) of the macrocycle. Given the similar substitution pattern, a mixture of two possible lactone regioisomers could potentially be formed. The reaction proceeds with retention of the migrating group's stereochemistry. nrochemistry.com The exocyclic double bond is generally not affected by reagents like m-CPBA under standard Baeyer-Villiger conditions.
Table 1: Baeyer-Villiger Oxidation of 3-Methylene-Cyclopentadecanone
| Reagent | Product Type | Notes |
|---|---|---|
| Peroxyacids (e.g., m-CPBA) | Unsaturated 16-membered lactone | A classic and widely used method for this transformation. nrochemistry.com |
Reduction Processes, Including Selective Hydrogenation
The reduction of α,β-unsaturated ketones like 3-methylene-cyclopentadecanone can proceed via two main pathways:
1,2-Reduction: This involves the addition of a hydride to the carbonyl carbon, reducing the ketone to a secondary alcohol while leaving the double bond intact. This pathway is favored by strong, sterically hindered hydride reagents such as lithium aluminum hydride (LiAlH₄) and organolithium reagents. youtube.com
1,4-Reduction (Conjugate Reduction): This pathway involves the addition of a hydride to the β-carbon of the exocyclic double bond, leading to a saturated ketone after tautomerization of the intermediate enolate. libretexts.org This is the characteristic mode of action for Gilman reagents (lithium diorganocuprates, R₂CuLi). pressbooks.pub
Catalytic hydrogenation offers another route for reduction. The outcome depends heavily on the catalyst and reaction conditions.
Selective Alkene Reduction: It is possible to selectively hydrogenate the exocyclic double bond while preserving the ketone.
Selective Ketone Reduction: Conversely, certain catalytic systems can selectively reduce the ketone.
Complete Reduction: Using powerful catalysts like palladium on carbon (Pd/C) under elevated hydrogen pressure can lead to the complete reduction of both the alkene and the ketone, yielding 3-methylcyclopentadecanol.
The choice of reagent and conditions allows for the selective synthesis of three different products: 3-methylene-cyclopentadecanol, 3-methyl-cyclopentadecanone (a racemic form of the fragrance Muscone), or 3-methyl-cyclopentadecanol.
Table 2: Selective Reduction Pathways
| Reaction Type | Reagent/Catalyst | Major Product |
|---|---|---|
| 1,2-Reduction | LiAlH₄, CeCl₃/NaBH₄ (Luche reduction) | 3-Methylene-cyclopentadecanol |
| 1,4-Reduction (Conjugate) | Lithium diorganocuprates (R₂CuLi) | 3-Alkyl-cyclopentadecanone |
| Catalytic Hydrogenation | H₂, Selective Catalyst (e.g., Pt/CB) | 3-Methyl-cyclopentadecanone |
Alkylation and Functionalization of the Macrocyclic Ring
The electrophilic nature of the β-carbon in the enone system makes it susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. youtube.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for extensive functionalization of the macrocyclic ring at the 3-position.
The process involves the attack of a nucleophile on the methylene (B1212753) carbon, which generates a resonance-stabilized enolate intermediate that is subsequently protonated to give the 3-substituted cyclopentadecanone (B167302) product. fiveable.melibretexts.org
A variety of nucleophiles can be employed:
Organocuprates (Gilman Reagents): As mentioned in the reduction section, these reagents are excellent for adding alkyl or aryl groups in a 1,4-fashion. pressbooks.pub
Stabilized Enolates: Soft, resonance-stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors. libretexts.org
Heteroatom Nucleophiles: Amines, thiols, and azoles can also add in a conjugate fashion to yield β-amino or β-thioether derivatives. youtube.comnih.gov
Table 3: Michael Addition / Conjugate Addition Reactions
| Nucleophile Type | Example Reagent | Product Type |
|---|---|---|
| Organometallic | (CH₃)₂CuLi | 3,3-Dimethyl-cyclopentadecanone |
| Stabilized Carbanion | Diethyl malonate / NaOEt | Diethyl (cyclopentadecanon-3-yl)methylmalonate |
| Amine | Diethylamine | 3-(Diethylaminomethyl)cyclopentadecanone |
Investigating Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions are important strategies in organic synthesis for accessing different ring sizes. wikipedia.org
Ring Contraction: While common for strained rings, contracting large, flexible rings like a 15-membered one is less driven by strain release. However, specific rearrangements can achieve this. The Favorskii rearrangement of an α-halo ketone is a well-established method for ring contraction. researchgate.net For instance, treatment of cyclohexadecanone (B1615262) (a 16-membered ring) with iodine and a base leads to a ring-contracted ester, which can then be converted to cyclopentadecanone (Exaltone®, a 15-membered ring). scite.airesearchgate.net A similar strategy could theoretically be applied to a derivative of 3-methylene-cyclopentadecanone, though the presence of the double bond would complicate the reaction.
Ring Expansion: These reactions typically involve the migration of an endocyclic bond to an adjacent exocyclic electrophilic center. ugent.beyoutube.com For example, the Tiffeneau-Demjanov rearrangement can expand a ring by one carbon. However, such reactions are more common in 4-, 5-, and 6-membered rings where ring strain plays a significant role. youtube.com Ring expansion of a large macrocycle like cyclopentadecanone is less common and would require a specific synthetic design to drive the transformation. The Baeyer-Villiger oxidation discussed earlier can be considered a heteroatom insertion reaction that results in the expansion of the ring from 15 to 16 atoms. wikipedia.org
Influence of Stereochemistry on Reactivity Profiles
The large, flexible nature of the 15-membered ring means it exists as an equilibrium of multiple low-energy conformations. The specific conformation of the ring can influence the stereochemical outcome of reactions by dictating how a reagent approaches the planar enone system. nih.gov This can lead to diastereoselectivity, where one stereoisomer is formed in preference to another. masterorganicchemistry.com
For example, in a conjugate addition or a reduction reaction, the incoming nucleophile or hydride can attack either face of the molecule (the re or si face of the double bond or carbonyl). The macrocyclic chain can shield one face more effectively than the other in a preferred conformation, leading to attack from the less sterically hindered side. nih.gov This principle is crucial in asymmetric synthesis, where chiral catalysts or auxiliaries are used to favor the formation of a single enantiomer. acs.orgacs.org Studies on other macrocyclic systems have shown that transannular reactions (reactions that occur across the ring) are highly dependent on the pre-existing stereochemistry and conformation of the macrocycle. nih.gov Therefore, understanding the conformational bias of 3-methylene-cyclopentadecanone is key to predicting and controlling the stereoselectivity of its transformations.
Advanced Spectroscopic and Structural Elucidation Techniques for Cyclopentadecanone, 3 Methylene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Cyclopentadecanone (B167302), 3-methylene-, both ¹H and ¹³C NMR provide critical data for structural assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for Cyclopentadecanone, 3-methylene- is expected to show distinct signals for the carbonyl carbon, the exocyclic double bond carbons, and the numerous methylene (B1212753) (-CH₂-) groups of the large ring. Signals for carbons in different chemical environments will appear at characteristic chemical shifts. For instance, the carbonyl carbon (C=O) is typically observed far downfield (170-220 ppm). libretexts.org The sp² hybridized carbons of the methylene group (C=CH₂) appear in the 100-150 ppm region, while the sp³ hybridized carbons of the cyclopentadecane (B1582441) ring are found upfield. libretexts.orgyoutube.com Quaternary carbons, like the C3 carbon of the ring, tend to show weaker signals. youtube.com
Table 4.1.1: Experimental ¹³C NMR Chemical Shifts for Cyclopentadecanone, 3-methylene- Data recorded in CDCl₃ at 25.16 MHz.
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 208.5 |
| C=CH₂ | 148.6 |
| C=C H₂ | 121.2 |
| Ring Carbons | 49.3, 39.7, 27.0, 26.9, 26.8, 26.6, 26.5, 26.4, 26.2, 25.5, 24.5, 23.3 |
Source: Human Metabolome Database hmdb.ca
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns. For Cyclopentadecanone, 3-methylene-, the protons on the exocyclic double bond are expected to appear as singlets or narrow triplets in the olefinic region (~4.5-5.5 ppm). The protons on the carbon alpha to the carbonyl group would be shifted downfield (~2.2-2.6 ppm) due to the electron-withdrawing effect of the oxygen atom. chemicalbook.com The majority of the protons, belonging to the methylene groups of the large ring, would likely form a complex, overlapping multiplet in the upfield region (~1.2-1.8 ppm). chemicalbook.com
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.org For Cyclopentadecanone, 3-methylene-, electron ionization (EI) would lead to the formation of a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) would confirm the molecular weight.
The molecular ion is energetically unstable and undergoes fragmentation. libretexts.org Key fragmentation patterns for ketones include:
Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent alpha-carbon breaks. This is a common fragmentation pathway for ketones, leading to the formation of a stable acylium ion ([RCO]⁺). libretexts.orgchemguide.co.uk For Cyclopentadecanone, 3-methylene-, this would involve cleavage of the C1-C2 or C1-C15 bonds.
McLafferty Rearrangement: This rearrangement can occur if there is a gamma-hydrogen available for transfer to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com This process results in the loss of a neutral alkene molecule.
The resulting fragments provide a "fingerprint" that helps to confirm the structure. The most stable fragments will appear as the most intense peaks in the mass spectrum, with the most abundant fragment ion defining the base peak. docbrown.info
Table 4.2.1: Predicted Mass Spectrometry Fragments for Cyclopentadecanone, 3-methylene- (C₁₆H₂₈O)
| Fragment Description | Proposed Fragment Structure/Formula | Predicted m/z |
| Molecular Ion | [C₁₆H₂₈O]⁺ | 236 |
| Alpha-Cleavage Product | [C₂H₃O]⁺ or larger ring fragments | 43, etc. |
| Loss of an Ethyl Group | [M - C₂H₅]⁺ | 207 |
| Loss of Propylene (McLafferty) | [C₁₃H₂₂O]⁺ | 194 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of Cyclopentadecanone, 3-methylene- would be dominated by characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would be:
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of a ketone in a large ring. chemicalbook.com
Alkene (C=C) Stretch: A medium-intensity band around 1640-1680 cm⁻¹ would indicate the presence of the exocyclic double bond.
=C-H Stretch: The stretching vibration of the hydrogens on the double bond would appear just above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the numerous sp³-hybridized C-H bonds in the cyclopentadecane ring would result in strong absorptions just below 3000 cm⁻¹. chemicalbook.com
Table 4.3.1: Characteristic IR Absorption Frequencies for Cyclopentadecanone, 3-methylene-
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1700 - 1725 | Strong |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Alkene | =C-H Stretch | ~3080 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from byproducts, starting materials, or isomers. walshmedicalmedia.com
Gas Chromatography (GC): Due to its volatility, Cyclopentadecanone, 3-methylene- can be analyzed by GC. A GC analysis, often coupled with a mass spectrometer (GC-MS), can effectively separate the compound from other volatile impurities and provide simultaneous identification. The retention time in the GC column is a characteristic property that helps in identification, while the peak area in the chromatogram is proportional to the compound's concentration, allowing for purity assessment. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, would be a suitable method. walshmedicalmedia.com This technique can separate the target compound from less polar or more polar impurities. HPLC is also particularly useful for separating isomers that may not be easily resolved by other methods. mtc-usa.com For example, if geometric isomers related to the exocyclic double bond were possible, or if positional isomers were present as impurities, specific HPLC columns and mobile phase compositions could be developed for their separation. mtc-usa.com
Complementary Spectroscopic and Analytical Methods
While NMR, MS, and IR are the primary tools for structural elucidation, other methods provide complementary and confirmatory data.
Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula. For Cyclopentadecanone, 3-methylene- (C₁₆H₂₈O), a close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula, confirming that no other elements are present. nist.gov
Table 4.5.1: Theoretical Elemental Composition of Cyclopentadecanone, 3-methylene-
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 192.176 | 81.29% |
| Hydrogen | H | 1.008 | 28.224 | 11.95% |
| Oxygen | O | 15.999 | 15.999 | 6.77% |
| Total | C₁₆H₂₈O | 236.399 | 100.00% |
Synthesis and Study of Cyclopentadecanone, 3 Methylene Derivatives and Analogs
Modifications at the Ketone and Methylene (B1212753) Positions
Modifications at the ketone and methylene positions of Cyclopentadecanone (B167302), 3-methylene- are pivotal in creating a diverse array of derivatives. The reactivity of the ketone and the exocyclic methylene group provides fertile ground for a multitude of chemical transformations.
The ketone functionality can undergo a variety of reactions. For instance, reduction of the ketone to a secondary alcohol introduces a new chiral center and alters the molecule's polarity and hydrogen bonding capabilities. Conversely, reactions at the α-carbon, such as alkylation or halogenation, can introduce further complexity to the macrocyclic ring.
The exocyclic methylene group is also a key site for modification. Hydrogenation of this double bond leads to the saturated analog, 3-methylcyclopentadecanone, also known as muscone (B1676871). google.com This transformation significantly impacts the molecule's conformational flexibility and olfactory properties. Other electrophilic addition reactions across the double bond can introduce a wide range of functional groups, including halogens, hydroxyl groups, and epoxides, each imparting distinct chemical characteristics to the resulting derivative.
Exploration of Macrocyclic Ring Size Variants (e.g., C15, C16, C17 Ketones)
The size of the macrocyclic ring is a critical determinant of a compound's physical, chemical, and biological properties. Researchers have extensively explored variants of Cyclopentadecanone, 3-methylene- with different ring sizes, including C15, C16, and C17 ketones, to understand the structure-activity relationships.
The synthesis of these larger or smaller ring analogs often requires modifications to established synthetic routes. Ring-closing metathesis (RCM) has proven to be a versatile tool for constructing these macrocycles, allowing for the controlled synthesis of various ring sizes from appropriate acyclic precursors. ias.ac.inchemicalbook.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these macrocyclization reactions.
Studies have shown that even a subtle change in ring size can have a profound impact on the molecule's conformation and its ability to interact with biological targets. For example, the odor profiles of macrocyclic ketones are highly dependent on the ring size, with different-sized rings often exhibiting distinct musky notes.
| Ring Size | Parent Ketone | 3-Methylene Derivative |
| C14 | Cyclotetradecanone | 3-methylene-cyclotetradecanone |
| C15 | Cyclopentadecanone (Exaltone) | 3-methylene-cyclopentadecanone |
| C16 | Cyclohexadecanone (B1615262) | 3-methylene-cyclohexadecanone |
| C17 | Cycloheptadecanone (Civetone) | 3-methylene-cycloheptadecanone |
This table showcases common macrocyclic ketones and their corresponding 3-methylene derivatives, illustrating the systematic exploration of ring size variants.
Introduction of Additional Functional Groups on the Macrocycle
The introduction of additional functional groups onto the macrocyclic backbone of Cyclopentadecanone, 3-methylene- opens up a vast chemical space for the creation of novel analogs. These functional groups can be strategically placed to modulate the molecule's properties, such as its solubility, polarity, and reactivity.
A variety of synthetic methods can be employed to achieve this functionalization. For instance, C-H activation techniques can be used to directly introduce functional groups at specific positions on the macrocycle. Alternatively, the synthesis can start from a functionalized precursor, which is then elaborated into the desired macrocyclic ketone.
The introduction of functional groups such as hydroxyl, amino, or carboxyl groups can enhance the molecule's ability to form hydrogen bonds and interact with biological receptors. Furthermore, these functional groups can serve as handles for further chemical modifications, allowing for the synthesis of even more complex derivatives. The strategic placement of these groups can lead to compounds with tailored properties for specific applications. nih.gov
Stereoisomers and Enantiomeric Analogs (e.g., (R)- and (S)-Muscone)
The presence of a chiral center at the 3-position of the cyclopentadecanone ring gives rise to stereoisomers, namely the (R)- and (S)-enantiomers. wikipedia.orgnih.govrsc.org These enantiomers can exhibit significantly different biological activities and olfactory properties. A prime example is muscone, where the naturally occurring (R)-(-)-enantiomer is known for its strong and highly valued musk fragrance, while the (S)-(+)-enantiomer has a weaker and less desirable scent. ias.ac.in
The synthesis of enantiomerically pure forms of these macrocyclic ketones is a significant challenge that has been addressed through various asymmetric synthesis strategies. rsc.org These methods often involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. For instance, enantioselective conjugate addition of a methyl group to an α,β-unsaturated macrocyclic ketone has been successfully employed to synthesize (R)-muscone. rsc.org Another approach involves the enantioselective intramolecular aldol (B89426) addition/dehydration of a macrocyclic diketone. nih.gov
The ability to synthesize specific stereoisomers is crucial for understanding their structure-activity relationships and for developing compounds with optimized properties. The distinct biological profiles of enantiomers underscore the importance of stereochemistry in the design of new molecules. nih.gov
| Compound | Enantiomer | Key Synthetic Strategy |
| Muscone | (R)-(-)-Muscone | Asymmetric conjugate addition, Ring-closing metathesis from chiral precursors |
| Muscone | (S)-(+)-Muscone | Synthesized for comparative studies |
This table highlights the different enantiomers of muscone and the synthetic approaches used to obtain them.
Macrocyclic Ketone Frameworks as General Synthetic Targets
Macrocyclic ketones, including cyclopentadecanone and its derivatives, represent a significant class of synthetic targets due to their prevalence in natural products and their wide range of applications. chemicalbook.comgoogle.comnih.gov The construction of these large-ring systems presents unique synthetic challenges, primarily due to unfavorable entropic factors and the potential for competing intermolecular reactions.
Over the years, a variety of powerful synthetic methodologies have been developed to overcome these challenges. Ring-closing metathesis (RCM), macrolactonization, and intramolecular cyclization reactions are among the most widely used strategies for the synthesis of macrocyclic ketones. chemicalbook.comnih.gov The choice of method often depends on the specific target molecule and the availability of starting materials.
The development of new and efficient methods for the synthesis of macrocyclic ketones remains an active area of research. These efforts are driven by the need for more sustainable and scalable routes to these valuable compounds. The insights gained from the synthesis of these frameworks contribute to the broader field of organic chemistry and enable the discovery of new molecules with important applications. acs.org
Theoretical and Computational Chemistry Studies of Cyclopentadecanone, 3 Methylene
Conformational Analysis of the Macrocyclic Ring System
A comprehensive conformational analysis of the 15-membered ring of Cyclopentadecanone (B167302), 3-methylene- would be the foundational step in its theoretical investigation. The large and flexible nature of the macrocycle suggests a complex potential energy surface with numerous local minima corresponding to different ring conformations.
Methodologies such as molecular mechanics (MM) force fields, like MMFF or Amber, would be suitable for an initial broad search of the conformational space. These methods are computationally inexpensive and can efficiently sample a wide range of possible geometries. Subsequent refinement of the low-energy conformations identified by MM would be carried out using more accurate but computationally demanding quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
For analogous large ring systems, it is common to find several stable conformers that are close in energy. The relative populations of these conformers at a given temperature could be estimated using Boltzmann statistics, which would be crucial for understanding the molecule's bulk properties. Key parameters to be determined would include dihedral angles of the ring, the orientation of the exocyclic methylene (B1212753) group, and the relative position of the carbonyl group.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. rsc.org For Cyclopentadecanone, 3-methylene-, several types of reactions could be investigated. For example, the reactivity of the exocyclic double bond in reactions such as hydrogenation, epoxidation, or dihydroxylation could be modeled.
Transition state theory, coupled with quantum chemical calculations, would be employed to locate the transition state structures for these reactions. By calculating the activation energy, one can predict the feasibility and rate of a reaction. Furthermore, the reaction pathway, from reactants through the transition state to products, can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. This would provide a detailed, step-by-step understanding of the bond-making and bond-breaking processes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. unipd.itscirp.orgscirp.org For Cyclopentadecanone, 3-methylene-, these calculations would reveal the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). The exocyclic methylene group is expected to significantly influence the electronic structure and reactivity compared to its saturated analogue, muscone (B1676871).
Various reactivity descriptors, derived from conceptual DFT, could be calculated to predict sites of electrophilic and nucleophilic attack. These include the Fukui functions and the dual descriptor, which can pinpoint the specific atoms most likely to participate in a chemical reaction.
Molecular Dynamics Simulations of the Conformational Landscape
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov An MD simulation of Cyclopentadecanone, 3-methylene- would involve solving Newton's equations of motion for the atoms of the molecule, governed by a chosen force field.
These simulations would allow for the exploration of the conformational landscape at finite temperatures, showing how the molecule transitions between different conformations. This is particularly important for a flexible macrocycle, as its average shape and the accessibility of reactive sites can be highly dynamic. MD simulations can also be used to calculate various thermodynamic properties, such as conformational entropy.
Structure-Function Relationship Investigations through Isotopologs
The study of isotopologs, molecules that differ only in their isotopic composition, can provide subtle but powerful insights into structure-function relationships. While direct experimental studies on the function of Cyclopentadecanone, 3-methylene- are lacking, computational methods can predict the effects of isotopic substitution.
For instance, the substitution of hydrogen with deuterium (B1214612) at specific positions can alter vibrational frequencies, which can be calculated using quantum chemistry. These changes can, in turn, affect the rates of reactions involving those atoms (the kinetic isotope effect). By computationally modeling the kinetic isotope effects for various reactions, one could gain a deeper understanding of the reaction mechanisms at a very detailed level.
Advanced Material Science and Chemical Applications of Cyclopentadecanone, 3 Methylene
Role as a Chemical Building Block in Complex Organic Syntheses
Cyclopentadecanone (B167302), 3-methylene-, a derivative of cyclopentadecanone, serves as a versatile synthon in organic chemistry. Its structure, featuring a large carbocyclic ring and a reactive exocyclic methylene (B1212753) group adjacent to a ketone, provides multiple sites for chemical modification. This functionality makes it a valuable intermediate in the synthesis of complex macrocyclic molecules, including other fragrance compounds and biologically active natural product analogues.
The presence of the ketone allows for a range of classical carbonyl reactions, while the conjugated methylene group is susceptible to Michael additions, cycloadditions, and polymerization reactions. This dual reactivity enables chemists to construct intricate molecular architectures. For instance, the hydrogenation of the exocyclic double bond can lead to the formation of 3-methylcyclopentadecanone (muscone), a highly valued musk fragrance. Furthermore, the methylene group can be functionalized through various addition reactions to introduce new substituents and build molecular complexity.
Synthetic routes to create derivatives often start from 2,15-hexadecanedione, which undergoes an intramolecular condensation to form the unsaturated macrocycle. This process can be catalyzed by various agents, including metal oxides, to achieve cyclization. The resulting 3-methyl-cyclopentadecenone can then be used as a precursor in multi-step syntheses.
Applications in Specialty Chemical Formulations (e.g., perfumery, detergents, personal care products)
The primary commercial application of Cyclopentadecanone, 3-methylene- and its close relatives lies within the fragrance industry. As a macrocyclic musk, it imparts a warm, animalic, and musky odor that is highly sought after in fine perfumery. Its large molecular structure contributes to its low volatility, making it an excellent fixative that enhances the longevity of other fragrance components on the skin.
In addition to fine fragrances, this compound is incorporated into a wide array of consumer products to add a clean and pleasant musk scent. Its stability in various chemical environments makes it suitable for use in:
Perfumery: Used as a base note to provide depth and warmth to fragrance compositions.
Detergents: Imparts a long-lasting fresh scent to laundry.
Personal Care Products: Found in lotions, body washes, shampoos, and conditioners for its pleasant aroma.
The synthetic nature of this musk is also a significant advantage, providing a consistent and ethically sourced alternative to natural musks obtained from animals.
Potential in Polymer and Advanced Materials Chemistry
The reactive methylene group in Cyclopentadecanone, 3-methylene- presents intriguing possibilities for polymer science. This functional group can participate in addition polymerization reactions, potentially leading to the creation of novel polymers with unique properties. The large, flexible macrocyclic backbone could impart desirable characteristics such as thermal stability, specific mechanical properties, and controlled degradability to the resulting polymer chains.
Research in this area is exploring the synthesis of polyesters and other copolymers where the macrocycle is incorporated into the polymer backbone. Such materials could find applications in specialty plastics, biodegradable polymers, and advanced coatings. The inherent fragrance of the monomer unit could also lead to the development of "self-aromatizing" polymers, which could be utilized in a variety of consumer and industrial applications where a slow release of fragrance is desired.
Development of Sustainable Chemical Processes Utilizing the Compound
The synthesis of macrocyclic musks has historically been associated with processes that are not environmentally benign, often requiring harsh reagents and producing significant waste. However, recent advancements have focused on developing more sustainable and economical production methods for compounds like Cyclopentadecanone, 3-methylene-.
A key area of development is the use of gas-phase intramolecular condensation reactions. These processes, which can utilize catalysts such as magnesium oxide or calcium oxide, offer a more efficient and cleaner route to the macrocyclic ketone intermediate from acyclic precursors like 2,15-hexadecanedione. This approach avoids the need for large volumes of solvents and hazardous reagents typically used in liquid-phase cyclizations.
Furthermore, the development of asymmetric hydrogenation techniques allows for the stereoselective synthesis of specific enantiomers of related compounds like muscone (B1676871) from this precursor. These catalytic methods are more atom-economical and environmentally friendly than classical resolution techniques. The ongoing research into greener synthetic pathways is crucial for the long-term viability and expanded use of this class of compounds in various industries.
Future Directions and Emerging Research Avenues for Cyclopentadecanone, 3 Methylene
Integration with Flow Chemistry and Automated Synthesis Techniques
The integration of flow chemistry and automated synthesis represents a significant leap forward in the production of complex molecules like 3-methylene-cyclopentadecanone. Continuous flow processes offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability. acs.org For the synthesis of macrocycles, flow chemistry can lead to higher yields and productivities, sometimes by a significant margin. acs.org For instance, in the synthesis of certain pseudopeptidic macrocycles, a continuous flow methodology resulted in an approximately 80-fold increase in productivity compared to batch conditions. acs.org This approach also facilitates easier scale-up; while batch reaction yields can decrease upon scaling, flow processes can maintain high yields at a larger scale. acs.org
Automated synthesis platforms, coupled with flow chemistry, can accelerate the discovery and optimization of reaction conditions for producing 3-methylene-cyclopentadecanone and its derivatives. These systems allow for high-throughput screening of various parameters, such as catalysts, solvents, and temperatures, to identify the most efficient synthetic routes.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of 3-methylene-cyclopentadecanone. Research is ongoing to discover catalysts that can promote the desired ring-closing metathesis or other cyclization reactions with high yields and stereoselectivity. For example, various methods for preparing muscone (B1676871) (3-methylcyclopentadecanone), a related compound, have been explored, including methylation, cyclic ketone ring expansion, and ring closure. patsnap.com However, many of these methods have drawbacks, such as the use of hazardous reagents and toxic metal catalysts. researchgate.net
Future research will likely focus on environmentally friendly and highly efficient catalytic systems. This includes the exploration of organocatalysts and earth-abundant metal catalysts to replace precious metal catalysts. The goal is to develop processes that are not only high-yielding but also sustainable and cost-effective. For instance, the use of ammonium (B1175870) salts as environmentally friendly acidic catalysts has been successful in certain reactions. rsc.org
Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the intricate details of chemical reactions as they happen is key to optimizing them. Advanced spectroscopic techniques are powerful tools for the in situ monitoring of the synthesis of 3-methylene-cyclopentadecanone. nih.gov Techniques such as Process Analytical Technology (PAT), which can include various spectroscopic methods, allow for real-time analysis of reaction kinetics, intermediates, and byproducts. nih.gov This information is invaluable for understanding the reaction mechanism and for identifying critical process parameters that influence yield and purity.
The use of synchrotron-based techniques and the integration of multiple analytical approaches can provide a more complete picture of the complex biogeochemical reactions. nih.gov By monitoring reactions in real-time, chemists can make immediate adjustments to reaction conditions to maintain optimal performance, leading to more consistent and higher-quality production of 3-methylene-cyclopentadecanone.
Deeper Understanding of Macrocycle Conformation and Stereochemical Control
The three-dimensional shape (conformation) of a macrocycle like 3-methylene-cyclopentadecanone plays a critical role in its properties and reactivity. A deeper understanding of its conformational preferences is essential for controlling the stereochemical outcome of reactions. The conformational complexity of large rings makes predicting their behavior challenging. github.io
Computational modeling, such as molecular mechanics and density functional theory (DFT) calculations, can be used to predict the stable conformations of 3-methylene-cyclopentadecanone and its reaction intermediates. github.io This theoretical insight, combined with experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can guide the design of synthetic strategies that favor the formation of a specific stereoisomer. The "principle of peripheral attack," where reagents preferentially attack from the exterior of the ring, is a key concept in controlling stereochemistry in macrocyclic systems. github.io
Expanding Non-Biological Applications through Rational Design and Engineering
While many macrocycles have biological applications, there is growing interest in exploring the non-biological uses of compounds like 3-methylene-cyclopentadecanone. Through rational design and chemical engineering, its structure can be modified to create new materials with unique properties. This involves a deep understanding of structure-activity relationships, which can be elucidated through computational studies and experimental screening. rsc.orgnih.gov
Q & A
Basic: What are the optimized synthetic routes for cyclopentadecanone from renewable feedstocks?
Answer:
Cyclopentadecanone can be synthesized via alkali-catalyzed ester cleavage of 15-tetracosenic acid ethyl ester derived from Malania oleifera Chum oil. Ethyl esters yield the highest efficiency (38.5%) compared to methyl, propyl, or butyl esters. Key steps include:
- Esterification : Conversion of free fatty acids to ethyl esters under alkaline conditions.
- Decarboxylation : Cleavage of the ester group to form cyclopentadecanone.
- Validation : Purity is confirmed via GC-MS, NMR (δ = 2.414–2.392 ppm for protons adjacent to the ketone), and IR (1710 cm⁻¹ for C=O stretch) .
Basic: How should cyclopentadecanone be characterized to confirm structural integrity?
Answer:
A multi-technique approach is recommended:
- ¹H NMR : Signals at δ = 1.289 ppm (20H, s) confirm the aliphatic chain; δ = 2.414–2.392 ppm (4H, s) corresponds to protons near the ketone.
- ¹³C NMR : Peaks at δ = 212.99 ppm (carbonyl carbon) and 26.39–42.23 ppm (aliphatic carbons).
- IR Spectroscopy : Strong absorption at 1710 cm⁻¹ (ketone C=O stretch).
- GC-MS : Molecular ion peak at m/z = 224.4 (M⁺) .
Advanced: How does cyclopentadecanone function as a substrate in Baeyer-Villiger monooxygenase (BVMO) reactions?
Answer:
Cyclopentadecanone is used in BVMO-catalyzed reactions to study oxygen-dependent enzyme kinetics. Experimental design includes:
- Reaction Setup : 100 mM substrate in 20% (v/v) methanol co-solvent, 5% (v/v) CDMO cell-free extract, and antifoam agents to minimize interference.
- Monitoring : GC analysis tracks lactone formation, with superoxide dismutase (SOD) stabilizing the enzyme.
- Critical Factors : Solvent polarity and oxygen availability significantly impact reaction efficiency .
Advanced: What isotopic labeling strategies elucidate cyclopentadecanone’s olfactory mechanism?
Answer:
Deuterium substitution at specific positions alters molecular vibrational modes without changing shape. Experiments involve:
- Synthesis : Replacing hydrogen with deuterium in the cyclopentadecanone backbone.
- Spectroscopic Analysis : Comparing vibrational spectra (e.g., Raman or IR) of deuterated vs. non-deuterated forms.
- Behavioral Assays : Testing odor perception changes in model organisms to link vibrations to scent reception .
Basic: How do ester group variations impact cyclopentadecanone synthesis yields?
Answer:
Yield optimization studies reveal ethyl esters (38.5%) outperform methyl (32.7%), propyl (31.1%), and butyl (21.0%) derivatives. This is attributed to:
- Steric Effects : Ethyl groups balance reactivity and stability during decarboxylation.
- Alkali Catalyst Compatibility : Ethyl esters resist saponification better under basic conditions.
- Resource Efficiency : Malania oleifera oil utilization improves sustainability .
Advanced: What analytical challenges arise in quantifying cyclopentadecanone in complex matrices?
Answer:
Co-elution with structurally similar macrocycles in GC-MS requires:
- Column Selection : High-polarity columns (e.g., DB-WAX) to resolve cyclopentadecanone from contaminants.
- Internal Standards : Deuterated analogs (e.g., d₃-cyclopentadecanone) for isotope dilution mass spectrometry.
- Sample Prep : Solid-phase extraction (SPE) to isolate the compound from lipids or proteins .
Basic: What safety protocols are critical for handling cyclopentadecanone in labs?
Answer:
- PPE : Lab coats, nitrile gloves, and respiratory protection if aerosolization occurs.
- Ventilation : Use fume hoods during synthesis or solvent-based experiments.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for detailed protocols .
Advanced: How does cyclopentadecanone’s conformational flexibility influence its biological interactions?
Answer:
Molecular dynamics simulations reveal:
- Ring Puckering : The 15-membered ring adopts multiple conformers, affecting binding to olfactory receptors.
- Hydrophobic Interactions : Aliphatic chains anchor the molecule in lipid bilayers, while the ketone participates in hydrogen bonding.
- Experimental Validation : Circular dichroism (CD) and NMR relaxation studies quantify conformational populations .
Basic: What are the stability considerations for cyclopentadecanone storage?
Answer:
- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent sublimation.
- Light Sensitivity : Amber glass vials mitigate ketone photodegradation.
- Purity Monitoring : Annual HPLC analysis (≥98% purity) ensures chemical integrity .
Advanced: Can cyclopentadecanone be functionalized for drug delivery systems?
Answer:
Yes, via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
